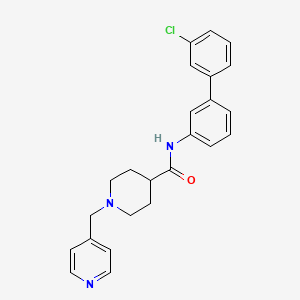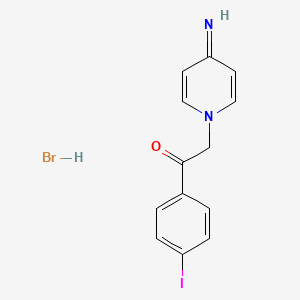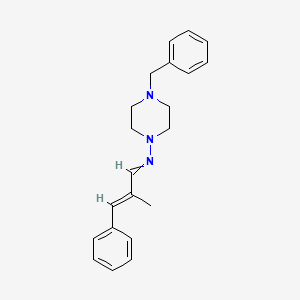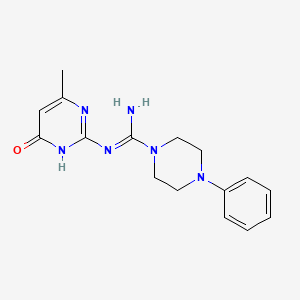
N-(3'-chloro-3-biphenylyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3'-chloro-3-biphenylyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxamide, commonly known as ML204, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ML204 has been shown to selectively inhibit the activity of the voltage-gated potassium channel Kv1.5, making it a promising candidate for the treatment of various cardiovascular and neurological disorders.
Wirkmechanismus
ML204 selectively inhibits the activity of Kv1.5 channels by binding to a specific site on the channel. This binding prevents the channel from opening, which reduces the flow of potassium ions out of the cell. This results in a decrease in the repolarization of the cell, which can have various physiological effects depending on the cell type.
Biochemical and Physiological Effects:
The inhibition of Kv1.5 channels by ML204 can have various biochemical and physiological effects depending on the cell type. In cardiovascular cells, the inhibition of Kv1.5 channels by ML204 can lead to a decrease in the contraction rate of the heart, which can be beneficial in the treatment of various cardiovascular disorders. In neuronal cells, the inhibition of Kv1.5 channels by ML204 can lead to a decrease in neuronal excitability, which can be beneficial in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ML204 in lab experiments is its selectivity for Kv1.5 channels, which allows for the specific inhibition of these channels without affecting other ion channels. This makes ML204 a valuable tool for studying the physiological and pathological roles of Kv1.5 channels in various cell types.
One of the main limitations of ML204 in lab experiments is its relatively low potency, which can require high concentrations of the compound to achieve significant inhibition of Kv1.5 channels. This can lead to non-specific effects and potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of ML204. One potential direction is the optimization of the synthesis method to improve the potency and selectivity of the compound. Another potential direction is the development of ML204 analogs with improved pharmacokinetic properties and efficacy.
Another potential direction is the investigation of the therapeutic potential of ML204 in various disease models, including cardiovascular and neurological disorders. This could involve the use of animal models to study the effects of ML204 on disease progression and symptomatology.
Overall, ML204 is a promising small molecule inhibitor with potential therapeutic applications in various scientific research fields. Further research and development of this compound could lead to the development of novel treatments for various diseases.
Synthesemethoden
The synthesis of ML204 involves several steps, including the preparation of the key intermediate 3'-chloro-3-biphenylcarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-pyridinemethanol to form the corresponding ester, which is then reduced to the primary alcohol. The final step involves the reaction of the primary alcohol with piperidinecarboxylic acid to form ML204.
Wissenschaftliche Forschungsanwendungen
ML204 has been extensively studied in various scientific research fields, including cardiovascular and neurological research. In cardiovascular research, ML204 has been shown to inhibit the activity of Kv1.5 channels, which are responsible for regulating the rhythmic contractions of the heart. This makes ML204 a potential candidate for the treatment of various cardiovascular disorders, including atrial fibrillation and heart failure.
In neurological research, ML204 has been shown to inhibit the activity of Kv1.5 channels in the brain, which are involved in regulating neuronal excitability. This makes ML204 a potential candidate for the treatment of various neurological disorders, including epilepsy and neuropathic pain.
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-22-5-1-3-20(15-22)21-4-2-6-23(16-21)27-24(29)19-9-13-28(14-10-19)17-18-7-11-26-12-8-18/h1-8,11-12,15-16,19H,9-10,13-14,17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPDVJJWTODFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5968586.png)
![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)
![6-(3-chlorophenyl)-N-(cyclopropylmethyl)-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5968591.png)
![dimethyl 5-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]isophthalate](/img/structure/B5968602.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968617.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5968620.png)

![7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B5968633.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5968635.png)

![(2-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)dimethylamine](/img/structure/B5968664.png)